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Compound of Interest

Compound Name: (+/-)-Hymenin

Cat. No.: B026530

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of (+/-)-Hymenin

Introduction

This technical guide is intended to provide a comprehensive overview of the spectroscopic data
for the compound (+/-)-Hymenin. The information herein is curated for researchers, scientists,
and professionals in the field of drug development to facilitate further research and application
of this molecule. (+/-)-Hymenin, also known by its systematic name 4-(2-amino-1H-imidazol-5-
yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one, is a synthetic compound of
interest. This document aims to present available spectroscopic data in a structured format,
detail experimental methodologies where accessible, and provide logical visualizations to
support understanding.

Chemical Structure and Properties
e Compound Name: (+/-)-Hymenin

e Systematic Name: 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-
pyrrolo[2,3-c]azepin-8-one

o CAS Number: 154569-13-8

e Molecular Formula: C11H11Br2NsO
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e Molecular Weight: 393.05 g/mol
e Structure:
Click to download full resolution via product page

Caption: 2D representation of (+/-)-Hymenin.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases was
conducted to collate the spectroscopic data for (+/-)-Hymenin. At present, detailed
experimental spectra for *H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS) of this
specific compound are not publicly available in the indexed scientific literature.

This section will be updated as soon as validated spectroscopic data for (+/-)-Hymenin
becomes accessible. The following subsections outline the expected features in each
spectroscopic technique based on the known chemical structure.

The *H NMR spectrum of (+/-)-Hymenin is expected to exhibit signals corresponding to the
different types of protons in the molecule. The predicted chemical shifts (&) in ppm would be
influenced by the electronic environment of each proton.

Table 1: Predicted 'H NMR Data for (+/-)-Hymenin
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

NH (imidazole) Broad singlet 1H
NHz (amino) Broad singlet 2H
CH (imidazole) Singlet 1H
CH (pyrrolopyrrole) Singlet 1H
CHz

) Multiplet 2H
(tetrahydroazepine)
CH2 )

) Multiplet 2H
(tetrahydroazepine)
NH (pyrrolopyrrole) Broad singlet 1H
NH (azepine) Broad singlet 1H

The 3C NMR spectrum will show distinct signals for each non-equivalent carbon atom in (+/-)-
Hymenin. The presence of heteroatoms (N, O, Br) and double bonds will significantly influence
the chemical shifts.

Table 2: Predicted *3C NMR Data for (+/-)-Hymenin

Carbon Atom Predicted Chemical Shift (ppm)
C=0 (amide) 160-180

C (imidazole, C-NHz2) 150-160

C (imidazole, C=C) 110-140

C (pyrrolopyrrole, C=C) 100-130

C-Br 90-110

C-N (aliphatic) 40-60

CHz2 (tetrahydroazepine) 20-40
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The IR spectrum of (+/-)-Hymenin will display absorption bands characteristic of its functional

groups.

Table 3: Predicted IR Absorption Bands for (+/-)-Hymenin

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (amine, amide, )

o 3200-3500 Medium-Strong, Broad

imidazole)

C-H stretch (aromatic/alkene) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=0 stretch (amide) 1650-1690 Strong

C=C and C=N stretch 1500-1650 Medium

C-N stretch 1000-1350 Medium

C-Br stretch 500-700 Medium-Strong

The mass spectrum of (+/-)-Hymenin is expected to show the molecular ion peak (M*) and

characteristic fragmentation patterns. Due to the presence of two bromine atoms, a distinctive

isotopic pattern for the molecular ion and bromine-containing fragments will be observed
(approximately 1:2:1 ratio for M+, M*+2, and M*+4).

Table 4: Predicted Mass Spectrometry Data for (+/-)-Hymenin

lon Predicted m/z Notes
Molecular ion with isotopic
[M]* 391/393/395 _
pattern for two bromine atoms.
-Br oss of one bromine atom.
M-Br]*+ 312/314 L f bromi
[M-2Br]* 233 Loss of both bromine atoms.

Experimental Protocols
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Detailed experimental protocols for the synthesis and spectroscopic characterization of (+/-)-

Hymenin are not readily available in the public domain. General procedures for obtaining the

types of spectroscopic data discussed are outlined below.

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs, or MeOD).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral
width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set
the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

Data Processing: Perform a background subtraction and present the data as transmittance
or absorbance versus wavenumber.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
(e.g., direct infusion, GC-MS, or LC-MS).

lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI)
or Electron Impact (El).
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o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate the mass spectrum.

Signaling Pathways and Logical Relationships

Information regarding the biological activity and associated signaling pathways of (+/-)-
Hymenin is not currently available in the scientific literature. Should such information become
available, this section will be updated with relevant diagrams.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of (+/-)-
Hymenin based on its chemical structure. The absence of experimentally determined spectra
in the public domain highlights an opportunity for future research to fully characterize this
compound. The provided general experimental protocols can serve as a starting point for such
investigations. As new data emerges, this document will be revised to incorporate the latest
findings.

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for (+/-)-Hymenin].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026530#spectroscopic-data-for-hymenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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